The Structural and Functional Landscape of Cbz-NH-PEG2-C2-acid: A Technical Guide for Drug Development Professionals
The Structural and Functional Landscape of Cbz-NH-PEG2-C2-acid: A Technical Guide for Drug Development Professionals
Introduction: In the rapidly evolving field of targeted protein degradation, the rational design of bifunctional molecules such as Proteolysis Targeting Chimeras (PROTACs) is of paramount importance. The linker component, which connects the target protein ligand to the E3 ligase ligand, is a critical determinant of a PROTAC's efficacy, selectivity, and pharmacokinetic properties. This technical guide provides an in-depth analysis of the structure and function of Cbz-NH-PEG2-C2-acid, a commonly utilized linker in PROTAC development.
Core Structure of Cbz-NH-PEG2-C2-acid
Cbz-NH-PEG2-C2-acid is a heterobifunctional linker comprised of four key chemical moieties: a Carbobenzyloxy (Cbz) protecting group, an amine (-NH-) functional group, a diethylene glycol (PEG2) spacer, and a propionic acid (-C2-acid) terminus. Each component plays a distinct role in the synthesis and function of the final PROTAC molecule.
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Carbobenzyloxy (Cbz) Group: The Cbz group serves as a robust protecting group for the amine functionality. It is stable under a variety of reaction conditions, yet can be readily removed, typically through catalytic hydrogenolysis, to allow for subsequent conjugation reactions.[1][2][3][4]
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Amine (-NH-) Group: This functional group, once deprotected, provides a nucleophilic site for covalent attachment to an electrophilic partner, commonly a carboxylic acid on one of the PROTAC ligands, forming a stable amide bond.
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Diethylene Glycol (PEG2) Spacer: The PEG2 spacer is a short and hydrophilic linker component. The inclusion of PEG moieties in PROTAC linkers is known to enhance aqueous solubility and can improve cell permeability.[5][6][7][8] The flexibility of the PEG chain is also crucial for allowing the two ends of the PROTAC to adopt an optimal orientation for the formation of a productive ternary complex between the target protein and the E3 ligase.[9]
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Propionic Acid (-C2-acid) Terminus: The terminal carboxylic acid provides a handle for conjugation to the other ligand of the PROTAC, typically through an amide bond formation. This allows for a modular and convergent synthesis of the final PROTAC molecule.
Below is a diagram illustrating the chemical structure of Cbz-NH-PEG2-C2-acid.
Physicochemical Properties
The following table summarizes the key physicochemical properties of Cbz-NH-PEG2-C2-acid.
| Property | Value | Reference |
| Molecular Formula | C₁₅H₂₁NO₆ | [10][11] |
| Molecular Weight | 311.33 g/mol | [10][11] |
| CAS Number | 1347750-76-8 | [11] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in DMSO, DMF, and Methanol (B129727) |
Role in PROTAC Design and Experimental Workflow
Cbz-NH-PEG2-C2-acid is a fundamental building block in the synthesis of PROTACs. The general workflow for utilizing this linker in PROTAC development is outlined below.
The synthesis of a PROTAC using Cbz-NH-PEG2-C2-acid typically involves a sequential amide coupling strategy. First, the Cbz group is removed to expose the primary amine, which is then coupled to the carboxylic acid of the first ligand (either for the target protein or the E3 ligase). Subsequently, the terminal carboxylic acid of the linker is activated and coupled to the amine of the second ligand. The final PROTAC is then purified and characterized.
Impact of PEG Linker Length on PROTAC Activity: Quantitative Insights
The length of the PEG linker is a critical parameter that influences the efficacy of a PROTAC. While specific data for a PEG2 linker was not found in the immediate search, the following table, compiled from a study on BRD4-targeting PROTACs, illustrates the general trend of how PEG linker length can impact key performance metrics.[5] This data is presented to provide a conceptual framework for the importance of linker optimization.
| Linker | DC₅₀ (nM) | Dₘₐₓ (%) | Permeability (Papp, 10⁻⁶ cm/s) | Oral Bioavailability (%) |
| PEG3 | 55 | 85 | 1.2 | 15 |
| PEG4 | 20 | 95 | 2.5 | 25 |
| PEG5 | 15 | >98 | 3.1 | 30 |
| PEG6 | 30 | 92 | 2.8 | 22 |
| Data is illustrative and compiled from various sources in the literature for BRD4-targeting PROTACs.[5] |
As the table suggests, there is often an optimal linker length that results in the most potent degradation (lowest DC₅₀) and favorable pharmacokinetic properties. Shorter or longer linkers can lead to reduced efficacy.[9] Therefore, the selection of a specific linker like Cbz-NH-PEG2-C2-acid should be considered within the context of a broader linker-length optimization strategy for any given target and E3 ligase pair.
Experimental Protocols
General Protocol for PROTAC Synthesis via Amide Coupling
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Cbz Deprotection: Dissolve Cbz-NH-PEG2-C2-acid in a suitable solvent (e.g., methanol or ethanol). Add a palladium catalyst (e.g., 10% Pd/C) and subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) at room temperature. Monitor the reaction by TLC or LC-MS until complete consumption of the starting material. Filter the reaction mixture through celite to remove the catalyst and concentrate the filtrate under reduced pressure to obtain the deprotected amine.
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First Amide Coupling: Dissolve the deprotected linker and one of the ligands (containing a carboxylic acid) in an anhydrous aprotic solvent (e.g., DMF or DCM). Add a coupling agent (e.g., HATU, HBTU, or EDC/HOBt) and a non-nucleophilic base (e.g., DIPEA). Stir the reaction at room temperature until completion as monitored by TLC or LC-MS. Work up the reaction by quenching with water and extracting with an organic solvent. Purify the product by column chromatography.
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Saponification (if the second ligand has an ester): If the second ligand has an ester protecting group on its carboxylic acid, it may need to be saponified. Dissolve the product from the previous step in a mixture of THF and water. Add LiOH and stir at room temperature until the ester is hydrolyzed. Acidify the reaction mixture and extract the product.
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Second Amide Coupling: Repeat the amide coupling procedure described in step 2, using the product from the previous step and the second ligand (containing an amine).
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Final Purification: Purify the final PROTAC molecule using preparative HPLC to obtain the desired product with high purity. Characterize the final compound by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.
Western Blot for Target Protein Degradation
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Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC or DMSO as a vehicle control for the desired time points (e.g., 2, 4, 8, 16, 24 hours).
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Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
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SDS-PAGE and Western Blotting: Normalize the protein concentrations and load equal amounts of protein onto an SDS-polyacrylamide gel. Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
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Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against the target protein and a loading control (e.g., GAPDH or β-actin) overnight at 4°C. Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
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Detection and Analysis: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate. Quantify the band intensities using densitometry software and normalize the target protein levels to the loading control.
Conclusion
Cbz-NH-PEG2-C2-acid is a versatile and valuable linker for the synthesis of PROTACs. Its well-defined structure, featuring a stable protecting group, a flexible and hydrophilic spacer, and reactive termini, allows for the modular construction of these complex molecules. While the specific length of the PEG chain needs to be empirically optimized for each target-ligase system, the principles and protocols outlined in this guide provide a solid foundation for the rational design and evaluation of novel protein degraders. The continued exploration of linkers with diverse lengths, compositions, and rigidities will undoubtedly lead to the development of next-generation PROTACs with enhanced therapeutic potential.
References
- 1. Benzyl chloroformate - Wikipedia [en.wikipedia.org]
- 2. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Cbz-Protected Amino Groups [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. precisepeg.com [precisepeg.com]
- 8. chempep.com [chempep.com]
- 9. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cbz-NH-PEG2-C2-acid | TargetMol [targetmol.com]
- 11. Cbz-NH-PEG2-C2-acid - CAS:1347750-76-8 - Sunway Pharm Ltd [3wpharm.com]
